

Carboplatin's chemical properties and stability in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carboplatin*

Cat. No.: B7790355

[Get Quote](#)

An In-depth Technical Guide to **Carboplatin**'s Chemical Properties and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

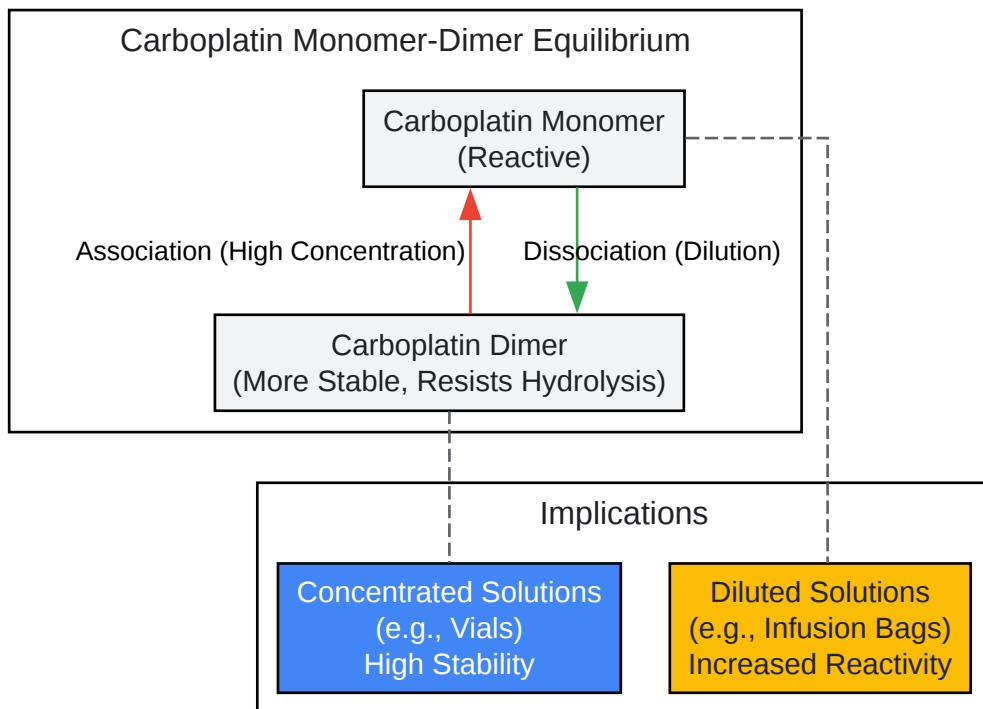
This technical guide provides a comprehensive overview of the chemical properties of **carboplatin** and its stability characteristics in aqueous solutions. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.

Core Chemical and Physical Properties

Carboplatin is a second-generation platinum-containing anti-cancer drug, developed as an analog of cisplatin with a more favorable toxicity profile. Its chemical structure and properties are fundamental to its mechanism of action and stability.

Property	Data	Reference(s)
Molecular Formula	$C_6H_{12}N_2O_4Pt$	[1] [2]
Molecular Weight	371.25 g/mol	[1] [2]
Appearance	Crystalline powder	[1]
Color	White	[3]
Solubility in Water	Approximately 14 mg/mL. Other sources report 8.3-10 mg/mL.	[1] [4] [5]
Solubility in Organic Solvents	Virtually insoluble in ethanol, acetone, and dimethylacetamide.	[1]
pH (1% Solution)	5.0 - 7.0	[1]

Stability in Aqueous Solutions

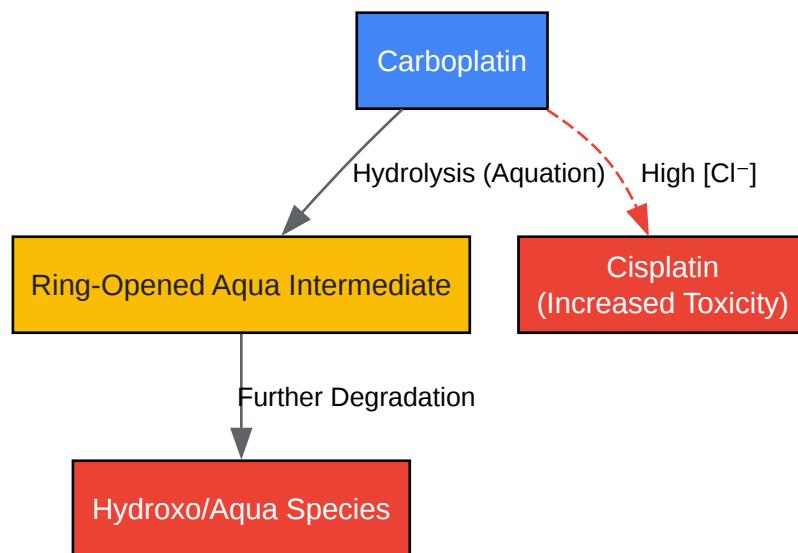

The stability of **carboplatin** in aqueous solutions is a critical factor for its formulation, storage, and clinical administration. It is influenced by concentration, temperature, pH, light, and the presence of other ions.

Concentration-Dependent Stability: The Monomer-Dimer Equilibrium

A unique feature of **carboplatin** is its concentration-dependent stability, which is attributed to a monomer-dimer equilibrium in aqueous solutions^[6]. In concentrated solutions, **carboplatin** self-associates to form a dimer, which is more resistant to hydrolysis—the primary degradation pathway^{[6][7]}. This equilibrium is the reason for the long-term stability of ready-to-use **carboplatin** infusion solutions^{[6][7]}.

- Association Constant (K): 391 M^{-1} ^{[6][7]}
- High Concentration (~27 mM): Approximately 81% of the drug exists as the more stable dimer^[6].

- Low Concentration (Dilution): The equilibrium shifts towards the more reactive monomeric form[6].



[Click to download full resolution via product page](#)

Caption: Logical relationship of **Carboplatin**'s monomer-dimer equilibrium.

Degradation Pathways

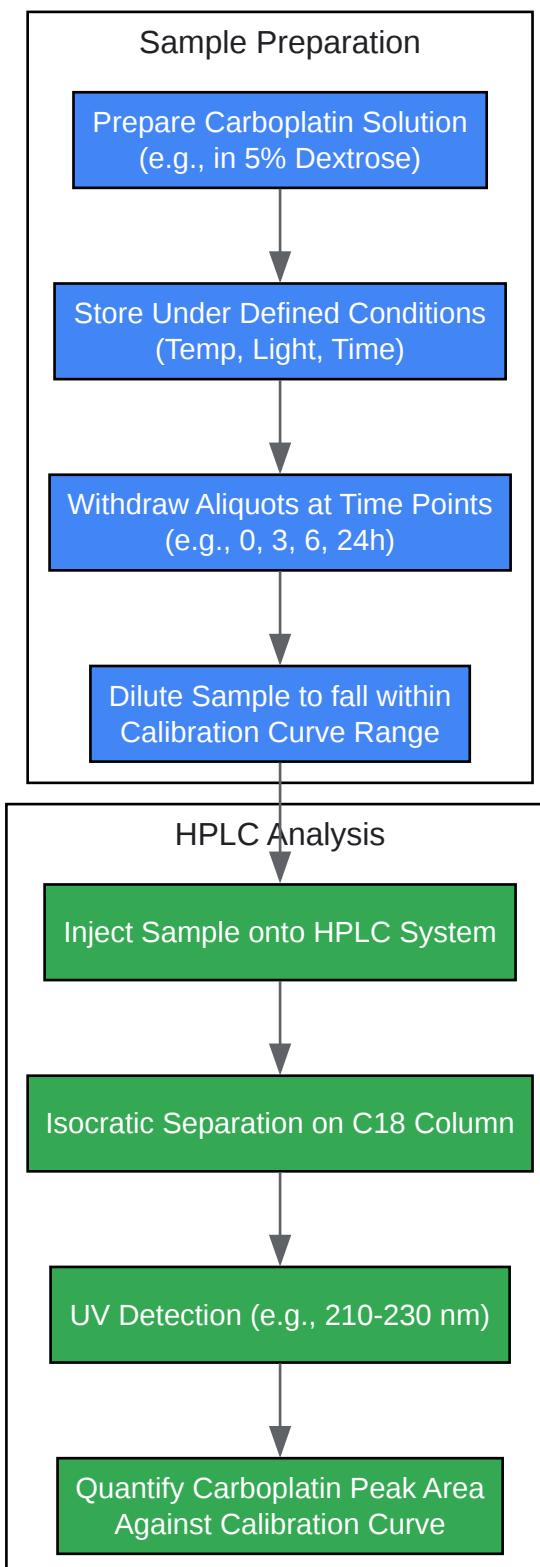
The primary degradation pathway for **carboplatin** in aqueous solution is hydrolysis (aquaion), which involves the opening of the cyclobutane-1,1-dicarboxylate (CBDCA) chelate ring[6][8]. This process is significantly slower than for **cisplatin**[1]. In the presence of chloride ions, **carboplatin** can be converted to the more toxic **cisplatin**[9][10].

[Click to download full resolution via product page](#)

Caption: Primary degradation pathways for **carboplatin** in aqueous solution.

Influence of Environmental Factors

The stability of **carboplatin** is highly dependent on storage and handling conditions.


Factor	Observation	Reference(s)
Temperature	<p>- Stable for at least 14 days at 37°C.[11]- Degrades at 60°C. [11]- Refrigerated storage (4°C) provides the greatest chemical stability.[12]- Solutions (0.70 & 2.15 mg/mL) are stable for up to 84 days when refrigerated.[13][14]</p>	[11] [12] [13] [14]
Light	<p>Exposure to light can promote degradation. Stability studies are typically conducted with solutions protected from light.</p>	[8] [15]
pH	<p>Carboplatin is susceptible to degradation under both acidic and alkaline conditions, which can be forced for analytical studies.</p>	[8]
Infusion Medium	<p>- 5% Dextrose: Stability is concentration-dependent. A 0.2 mg/mL solution is stable for 24 hours at room temperature, whereas a 0.02 mg/mL solution shows instability.[16] [17]- 0.9% Sodium Chloride: Stability is concentration and temperature-dependent. At 4°C, solutions up to 4.0 mg/mL are stable for at least 7 days. At room temperature, stability ranges from 3 to 7 days depending on concentration.</p>	[12] [16] [17] [18]

Experimental Protocols for Stability Assessment

Assessing the stability of **carboplatin** requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Stability-Indicating HPLC Method

This protocol is a composite based on published methods for determining **carboplatin** concentration in stability studies.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for HPLC-based stability testing.

- Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[[16](#)][[17](#)][[19](#)]
- Mobile Phase: Isocratic mixture of water and methanol (98:2, v/v).[[16](#)][[17](#)][[19](#)]
- Flow Rate: 1.0 mL/min.[[16](#)][[17](#)][[19](#)]
- Detection Wavelength: 210-230 nm.[[15](#)][[18](#)]
- Procedure:
 - Prepare **carboplatin** solutions in the desired vehicle (e.g., 5% dextrose) at specified concentrations.
 - Store the solutions under the test conditions (e.g., 25°C, protected from light).
 - Withdraw samples at predetermined time points (e.g., 0, 3, 6, 24 hours).[[16](#)][[17](#)]
 - If necessary, dilute samples with the mobile phase or water to a concentration suitable for the validated calibration curve.
 - Inject a fixed volume (e.g., 15 µL) into the HPLC system.[[18](#)]
 - Record the chromatogram and integrate the peak area corresponding to **carboplatin**.
 - Calculate the remaining concentration as a percentage of the initial (time 0) concentration.
- Stability Definition: Chemical stability is typically defined as the retention of at least 90-95% of the initial drug concentration.[[16](#)][[18](#)][[19](#)]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods by generating potential degradation products.

Condition	Protocol	Reference(s)
Acid Degradation	Combine stock solution with an equal volume of 2N hydrochloric acid. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis.	[8]
Alkali Degradation	Combine stock solution with an equal volume of 2N sodium hydroxide. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. (Note: Original source misstated HCl, context implies NaOH).	[8]
Oxidative Degradation	Add 1 mL of 20% hydrogen peroxide to 1 mL of stock solution. Heat at 60°C for 30 minutes. Dilute for analysis.	[8]
Thermal Degradation	Place drug solution in an oven at 105°C for 1 hour. Dilute for analysis.	[8]

Summary and Conclusion

The stability of **carboplatin** in aqueous solutions is a complex interplay of chemical equilibrium and environmental factors. Its unique monomer-dimer equilibrium confers high stability in concentrated formulations. However, upon dilution for administration, it becomes more susceptible to hydrolysis. Degradation is accelerated by elevated temperatures and light exposure. In chloride-containing solutions, there is a risk of conversion to cisplatin, which has significant clinical implications. Therefore, careful consideration of concentration, infusion vehicle, temperature, and light exposure is crucial in the handling and administration of **carboplatin** to ensure its therapeutic efficacy and safety. The use of validated, stability-indicating analytical methods is essential for quality control and the development of new formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carboplatin Injection(carboplatin aqueous solution) [dailymed.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 41575-94-4 CAS MSDS (Carboplatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. surface.syr.edu [surface.syr.edu]
- 7. researchgate.net [researchgate.net]
- 8. bocsci.com [bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 11. The suitability of carboplatin solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A sequential temperature cycling study for the investigation of carboplatin infusion stability to facilitate 'dose-banding' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. docta.ucm.es [docta.ucm.es]
- 17. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]

- To cite this document: BenchChem. [Carboplatin's chemical properties and stability in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7790355#carboplatin-s-chemical-properties-and-stability-in-aqueous-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com